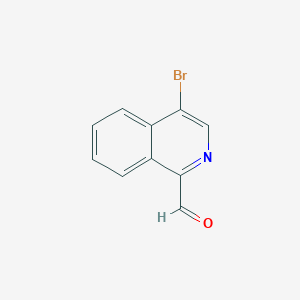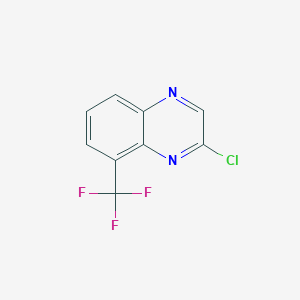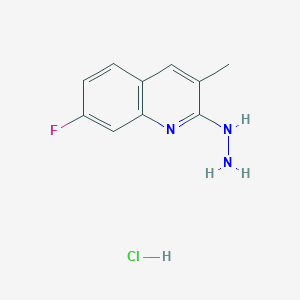
5-Bromo-4,7-difluoro-1H-indazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-4,7-difluoro-1H-indazole: is a heterocyclic compound that belongs to the indazole family Indazoles are known for their diverse biological activities and are often used as core structures in pharmaceuticals
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-4,7-difluoro-1H-indazole typically involves the bromination and fluorination of an indazole precursor. One common method includes:
Bromination Reaction: Dissolve the precursor compound in acetonitrile and add N-bromo-succinimide. Maintain the reaction temperature between -10°C to 10°C for 1-2 hours.
Fluorination Reaction: The fluorination step can be achieved using various fluorinating agents under controlled conditions to introduce the fluorine atoms at the desired positions on the indazole ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound.
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions:
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.
Coupling Reactions: The presence of halogen atoms makes it suitable for coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydride, potassium carbonate, and various nucleophiles.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted indazoles, while coupling reactions can produce biaryl compounds.
Aplicaciones Científicas De Investigación
Chemistry: 5-Bromo-4,7-difluoro-1H-indazole is used as a building block in organic synthesis to create more complex molecules with potential biological activities.
Biology and Medicine: The compound is studied for its potential as a pharmacophore in drug discovery. Indazole derivatives have shown promise in treating various diseases, including cancer, inflammation, and infectious diseases .
Industry: In the industrial sector, this compound is used in the development of agrochemicals, dyes, and materials science applications.
Mecanismo De Acción
The mechanism of action of 5-Bromo-4,7-difluoro-1H-indazole depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The presence of bromine and fluorine atoms can enhance its binding affinity and specificity to these targets .
Comparación Con Compuestos Similares
- 5-Bromo-1H-indazole
- 4,7-Difluoro-1H-indazole
- 5-Fluoro-1H-indazole
Comparison: 5-Bromo-4,7-difluoro-1H-indazole is unique due to the simultaneous presence of both bromine and fluorine atoms, which can significantly influence its chemical reactivity and biological activity. Compared to its analogs, it may exhibit enhanced properties, such as increased potency or selectivity in biological assays .
Propiedades
Fórmula molecular |
C7H3BrF2N2 |
|---|---|
Peso molecular |
233.01 g/mol |
Nombre IUPAC |
5-bromo-4,7-difluoro-1H-indazole |
InChI |
InChI=1S/C7H3BrF2N2/c8-4-1-5(9)7-3(6(4)10)2-11-12-7/h1-2H,(H,11,12) |
Clave InChI |
HSPJSJOYUSVGRJ-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C2=C(C=NN2)C(=C1Br)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


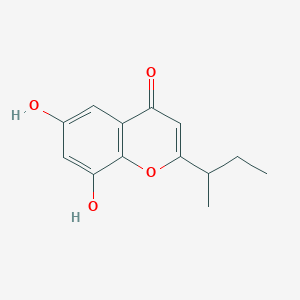

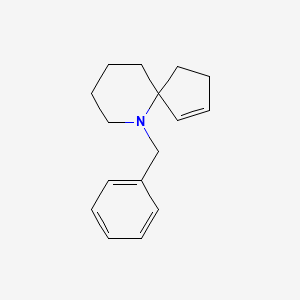
![tert-Butyl 3-hydroxy-1-oxa-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B11878341.png)
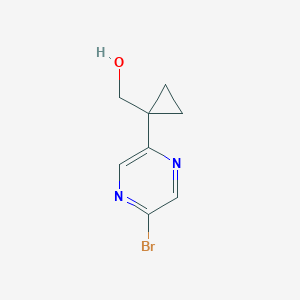


![1,3-Diazaspiro[4.4]nonane-2,4-dione, 6-phenyl-](/img/structure/B11878367.png)
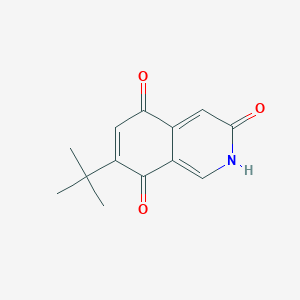
![tert-Butyl (7R)-7-amino-5-oxa-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B11878391.png)
